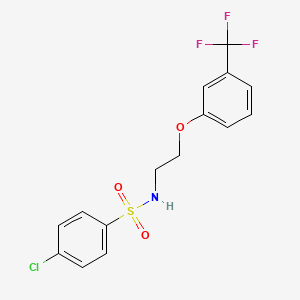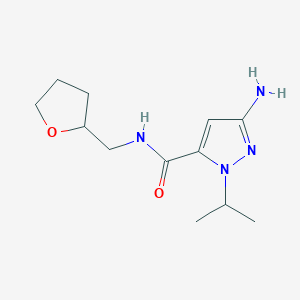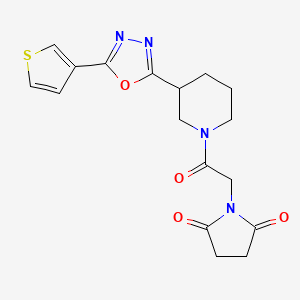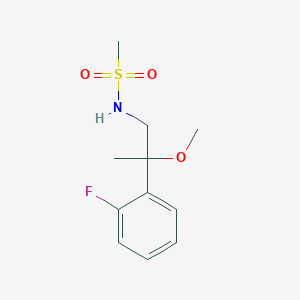
4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide” is a chemical compound. It is a derivative of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) which has been studied for its analgesic potential .
Synthesis Analysis
The synthesis of TFMP derivatives involves physical and spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR . Another process involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Applications De Recherche Scientifique
Directed Ortho Metalation and Synthetic Applications
Benzenesulfonamide derivatives serve as powerful directed metalation groups (DMGs) for arylsulfonamides, facilitating the synthesis of various heterocyclic compounds through directed ortho metalation (DoM) techniques. These compounds exhibit potential in synthesizing sultams, sultones, benzothiazinones, and ellipticine analogues, showcasing their versatility in organic synthesis and potential drug development (Familoni, 2002).
Development of Nonsteroidal Progesterone Receptor Antagonists
N-(4-phenoxyphenyl)benzenesulfonamide derivatives have emerged as a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds show promise in treating various diseases, including uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, indicating their significant therapeutic potential (Yamada et al., 2016).
Chlorsulfuron: Herbicide Metabolism and Selectivity
The selectivity of chlorsulfuron, a postemergence herbicide for small grains, is primarily due to the ability of tolerant plants to metabolize the herbicide into inactive products. This metabolism involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, highlighting the role of sulfonamide derivatives in agricultural chemistry (Sweetser et al., 1982).
Carbonic Anhydrase Inhibition
Aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties have been identified as effective inhibitors of carbonic anhydrase isozymes, important for physiological functions. These inhibitors show potential in managing hypoxic tumors, suggesting their applicability in cancer therapy (Garaj et al., 2005).
Propriétés
IUPAC Name |
4-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3S/c16-12-4-6-14(7-5-12)24(21,22)20-8-9-23-13-3-1-2-11(10-13)15(17,18)19/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDJHTZNYNYHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-isopropyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2588191.png)


![Ethyl 3-[(4-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2588195.png)


![N-(sec-butyl)-1-[(4-chlorobenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588201.png)
![3-Aminobicyclo[1.1.1]pentan-1-ol](/img/structure/B2588203.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2588207.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2588209.png)